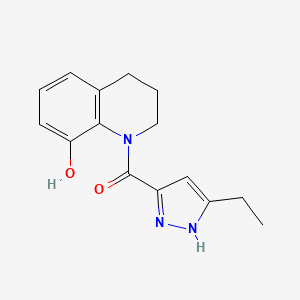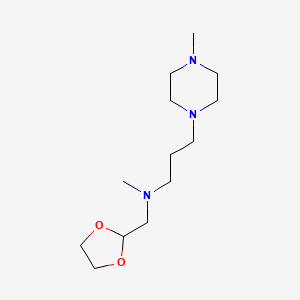
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine, also known as FPEI, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications. FPEI is a small molecule that can selectively target certain receptors in the body, making it a promising candidate for drug development.
Mécanisme D'action
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine acts by selectively binding to certain receptors in the body, which can lead to a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of neurotransmitter activity, vasodilation, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine in lab experiments is its selectivity for certain receptors, which can lead to more targeted and specific effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions that could be explored in N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine research. These include further investigation of its potential therapeutic applications in cancer, neurological disorders, and cardiovascular disease, as well as the development of more efficient synthesis methods and optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs to enhance its effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine involves a multi-step process that begins with the reaction of 3-fluoro-4-pyridin-3-ol with 2-chloroethanol to form a protected alcohol intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a strong acid catalyst to form the desired this compound compound.
Applications De Recherche Scientifique
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific receptors involved in tumor growth. In neurological disorders, this compound has been studied for its potential to modulate neurotransmitter activity and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
Propriétés
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12(20-11-17-21-7-8-22-17)13-4-5-16(15(18)9-13)23-14-3-2-6-19-10-14/h2-6,9-10,12,17,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWVXKKDOVDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)NCC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![2-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-3-methylbenzamide](/img/structure/B7642249.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)

![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)